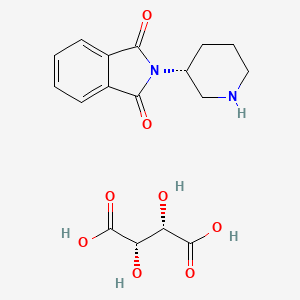

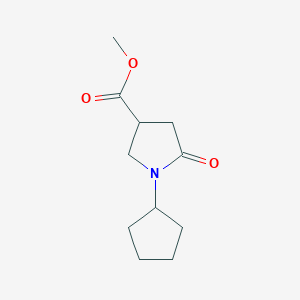

Methyl 1-cyclopentyl-5-oxopyrrolidine-3-carboxylate

Descripción general

Descripción

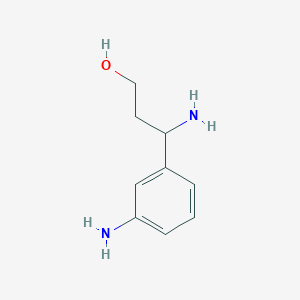

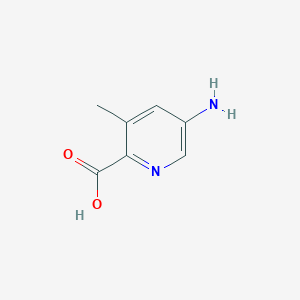

Methyl 1-cyclopentyl-5-oxopyrrolidine-3-carboxylate is a compound that falls within the category of pyrrolidine derivatives, which are known for their diverse chemical properties and potential applications in pharmaceuticals. The compound's structure is characterized by a pyrrolidine ring, a common feature in many bioactive molecules, and it is often used as an intermediate in the synthesis of more complex chemical entities.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been explored in various studies. For instance, the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates was achieved using a relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides, with a FeCl2/Et3N binary catalytic system . Another study reported the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives through a cyclization reaction, yielding products with significant yields . Additionally, the preparation of methyl (1R,2S,5S)- and (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylates was accomplished by the kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be complex, with stereochemistry playing a crucial role. For example, the absolute structure of the chiral pyrrolidine derivative (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate was determined using a combination of diffraction, CD spectroscopy, and theoretical calculations . The stereochemistry of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives was characterized by single-crystal X-ray diffraction .

Chemical Reactions Analysis

Pyrrolidine derivatives undergo various chemical reactions that modify their structure and properties. For instance, the reaction of methyl 1-aryl-3-aroyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with N-substituted 3-amino-5,5-dimethyl-2-cyclohexenones led to the formation of complex heterocyclic structures, as confirmed by X-ray diffraction . The study on methyl 3-hydroxycyclohexa-1,5-diene-1-carboxylate reported its reactivity in dehydration, hydrolysis, acetylation, reduction, epoxidation, and Diels–Alder reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. The acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were determined, providing insight into their chemical behavior . The antimicrobial activity of these compounds was also evaluated, showing promising results against various bacterial and fungal strains .

Aplicaciones Científicas De Investigación

Antibacterial Agents Synthesis

A series of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids were synthesized to investigate their in vitro and in vivo antibacterial activities. These compounds, including ones with the methyl 1-cyclopentyl-5-oxopyrrolidine structure, showed promising antibacterial properties, suggesting potential for development into therapeutic agents (Bouzard et al., 1992).

Topoisomerase II Inhibition

Compounds featuring the methyl 1-cyclopentyl-5-oxopyrrolidine moiety have been evaluated for their ability to inhibit mammalian topoisomerase II, an enzyme involved in DNA replication. The study highlighted the compound's interaction with topoisomerase II, exhibiting modest in vitro cytotoxicity and in vivo activity, marking it as a potential candidate for anticancer drug development (Wentland et al., 1993).

Antimicrobial Activity

Novel derivatives of methyl 1-cyclopentyl-5-oxopyrrolidine have been synthesized and evaluated for their in vitro antimicrobial activities. These studies revealed that certain derivatives possess significant antibacterial and antifungal activities, attributed to the presence of the heterocyclic ring. The introduction of methoxy groups in the structure further enhanced their antimicrobial effectiveness, indicating their potential as templates for new antimicrobial agents (Hublikar et al., 2019).

Synthesis of Enantiomers

Research has also focused on the synthesis of enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate through the kinetic and parallel kinetic resolutions of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate. This approach allowed for the efficient synthesis of both (1R,2S,5S)- and (1S,2R,5R)-enantiomers, showcasing the versatility of the methyl 1-cyclopentyl-5-oxopyrrolidine scaffold in asymmetric synthesis processes (Davies et al., 2003).

Mecanismo De Acción

Propiedades

IUPAC Name |

methyl 1-cyclopentyl-5-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-15-11(14)8-6-10(13)12(7-8)9-4-2-3-5-9/h8-9H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADAOBNKEPJFMRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)N(C1)C2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678928 | |

| Record name | Methyl 1-cyclopentyl-5-oxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

893750-50-0 | |

| Record name | Methyl 1-cyclopentyl-5-oxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.